1,2,3-Propanetricarbonitrile

Description

Structural Classification and Nomenclature within Organic Nitrile Chemistry

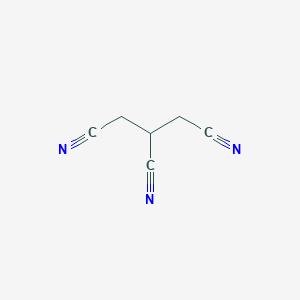

1,2,3-Propanetricarbonitrile is classified as a trinitrile, a sub-category of organic compounds known as nitriles or cyanides. tcichemicals.com Its structure is defined by a three-carbon propane (B168953) backbone with a cyano group (-C≡N) attached to each carbon atom. vedantu.comaskfilo.com

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is propane-1,2,3-tricarbonitrile. vedantu.comnih.gov This nomenclature indicates a propane chain as the principal carbon chain, with three carbonitrile groups located at the first, second, and third carbon positions. vedantu.comaskfilo.com An alternative name, 3-cyanopentanedinitrile, is also recognized. nih.govfishersci.com

Interactive Table: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | propane-1,2,3-tricarbonitrile vedantu.comnih.gov |

| Other Names | 3-Cyanopentanedinitrile nih.govfishersci.com |

| CAS Number | 62872-44-0 nih.gov |

| Molecular Formula | C6H5N3 nih.gov |

| SMILES | N#CCC(CC#N)C#N fishersci.com |

| InChI Key | MNAMONWYCZEPTE-UHFFFAOYSA-N nih.gov |

Significance and Research Trajectories of Organic Multinitriles

Organic multinitriles, which are compounds containing more than two cyano groups, are of considerable interest in various fields of chemical research. google.com The presence of multiple nitrile functionalities imparts unique chemical reactivity and physical properties to these molecules.

Key Research Areas:

Prebiotic Chemistry and Astrobiology: Polymers derived from hydrogen cyanide (HCN), the simplest nitrile, are considered key in the formation of primordial protometabolic and informational systems. mdpi.com Aminomalononitrile, the formal trimer of HCN, is a molecule of interest in prebiotic chemistry. nih.gov

Materials Science: HCN-derived polymers have attracted growing interest due to their potential applications in biomedicine as coatings and adhesives. They are also being explored as models for multifunctional materials with properties like semi-conductivity and catalysis. mdpi.com The polymerization of multinitriles is a focus area for developing new polymeric materials. nih.gov

Organic Synthesis: Multinitriles serve as versatile building blocks in organic synthesis. For instance, the hydrogenation of multinitriles can yield primary amines, which are important industrial chemicals. rsc.orgresearchgate.net Adiponitrile, a dinitrile, is a key precursor to 1,6-hexanediamine, used in the production of Nylon-6,6. rsc.org

Coordination Chemistry: The nitrogen atom in the cyano group possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions. This property is fundamental to the field of coordination chemistry.

Historical Evolution of Research on Analogous Tricarbonitrile Systems

The study of tricarbonitrile systems is part of the broader history of nitrile chemistry, which dates back to the 18th century with the discovery of Prussian blue, an iron-cyanide complex. mdpi.com

Early research into related compounds often focused on their synthesis and the characterization of their properties. For example, tricarballylic acid, the corresponding tricarboxylic acid to this compound, can be prepared by the hydrolysis of the nitrile obtained from glycerol (B35011) tribromohydrin and potassium cyanide. orgsyn.org This highlights the historical connection between nitriles and their carboxylic acid derivatives.

The development of systematic nomenclature by organizations like IUPAC was a crucial step in clarifying the structures of complex molecules like tricarbonitriles. mdpi.com In the 20th century, the advent of modern analytical techniques, such as spectroscopy and chromatography, greatly advanced the study of these compounds.

Research into analogous systems, such as 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538), has shown their utility in the synthesis of more complex heterocyclic compounds like chromenopyridines. mdpi.comorientjchem.orgupi.edu This demonstrates the ongoing exploration of tricarbonitrile derivatives as valuable intermediates in synthetic chemistry. The study of substitution reactions involving cyano groups has also been a significant area of research, revealing the electronic effects of this functional group. acs.orgacs.org

Interactive Table: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 119.12 g/mol nih.gov |

| Melting Point | 51 °C fishersci.comchemsrc.com |

| Boiling Point | 430.8±25.0 °C at 760 mmHg chemsrc.com |

| Density | 1.1±0.1 g/cm3 chemsrc.com |

| Appearance | White to light yellow crystalline powder fishersci.comtcichemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-1-6(5-9)2-4-8/h6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAMONWYCZEPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611608 | |

| Record name | Propane-1,2,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62872-44-0 | |

| Record name | Propane-1,2,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3 Propanetricarbonitrile and Its Functional Analogues

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of tricarbonitrile systems like 1,2,3-propanetricarbonitrile often relies on well-established reactions in organic chemistry, primarily nucleophilic substitution and dehydration.

Conventional Synthetic Routes to Tricarbonitrile Systems

Two primary conventional methods are applicable for synthesizing nitriles: the nucleophilic substitution reaction involving alkyl halides and the dehydration of primary amides. libretexts.orgpressbooks.pub

Nucleophilic Substitution: The most direct conceptual route to this compound is the reaction of a 1,2,3-trihalopropane (e.g., 1,2,3-trichloropropane (B165214) or 1,2,3-tribromopropane) with a cyanide salt, such as sodium or potassium cyanide. This reaction, known as the Kolbe nitrile synthesis, proceeds via an S_N2 mechanism. organic-chemistry.org For this to be effective, primary and secondary alkyl halides are preferred. organic-chemistry.orgchemistrysteps.com However, applying this to a tri-substituted substrate presents significant challenges. The introduction of the first and second nitrile groups can influence the reactivity of the remaining halide positions, and the potential for elimination reactions (E2) to form unsaturated nitriles increases, especially with the use of a strong base like the cyanide ion. organic-chemistry.org

Dehydration of Amides: An alternative and often more general route is the dehydration of the corresponding primary triamide, 1,2,3-propanetricarboxamide. pressbooks.pub This method avoids the limitations of steric hindrance that can affect substitution reactions. pressbooks.pub The reaction is typically carried out using powerful dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). chemistrysteps.comlibretexts.org The mechanism involves the initial reaction of the dehydrating agent with the amide's oxygen atom, followed by deprotonation and an E2-like elimination to yield the nitrile. libretexts.org

Table 1: Comparison of Conventional Synthetic Routes for Tricarbonitrile Systems

| Method | Precursor | Reagents | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1,2,3-Trihalopropane | NaCN, KCN | S_N2 | Direct, uses common reagents. organic-chemistry.org | Prone to elimination side reactions, potential for incomplete substitution. organic-chemistry.org |

| Amide Dehydration | 1,2,3-Propanetricarboxamide | SOCl₂, P₂O₅, POCl₃ | E2-like Elimination | More general, not limited by steric hindrance. pressbooks.pub | Requires prior synthesis of the triamide precursor. |

Catalytic Approaches in Carbon-Carbon and Carbon-Nitrogen Bond Formation for Nitriles

Modern synthetic chemistry has introduced a variety of catalytic methods for forming C-C and C-N bonds, providing more efficient and selective pathways to nitriles.

Catalytic C-N Bond Formation: Transition metal catalysis, particularly with palladium and nickel, is widely used for cross-coupling reactions. beilstein-journals.org While typically applied to aryl or vinyl halides, developments have extended these methods to alkyl halides. Nickel catalysts, for instance, can facilitate the cyanation of unactivated alkyl chlorides or bromides using zinc cyanide (Zn(CN)₂) as a less toxic cyanide source. organic-chemistry.org Such a method could offer a more controlled alternative to the classical Kolbe synthesis for preparing this compound from its trihalogenated precursor.

Catalytic C-C Bond Formation: Another advanced approach involves the α-alkylation of simpler nitriles. organic-chemistry.org For example, a manganese-catalyzed reaction enables the alkylation of nitriles using alcohols. beilstein-journals.org A potential, albeit complex, pathway to a functional analogue could involve the sequential alkylation of an acetonitrile (B52724) derivative. More relevant is the activation of C-H bonds. The protons on the carbon atoms of this compound would be acidic, allowing for deprotonation and subsequent functionalization. snnu.edu.cn Transition metals can activate C-CN bonds, but this is more often used for decyanation or using the nitrile as a cyano-group donor. snnu.edu.cnacs.org

Table 2: Selected Catalytic Systems for Nitrile Synthesis

| Catalyst Type | Reaction | Substrates | Cyanide Source | Key Features |

|---|---|---|---|---|

| Nickel Complexes | Cyanation | Alkyl chlorides/bromides | Zn(CN)₂ | Good functional group tolerance, uses a less toxic cyanide source. organic-chemistry.org |

| Manganese Complexes | α-Alkylation | Nitriles, Alcohols | N/A (C-C coupling) | Chemoselective, produces water as the only byproduct. organic-chemistry.org |

| Palladium Complexes | α-Arylation | Nitriles, Aryl bromides | N/A (C-C coupling) | Forms α-aryl nitriles, useful for complex analogues. organic-chemistry.org |

| Iridium Complexes | C-H Alkylation | Acetonitriles, Alcohols | N/A (C-C coupling) | Solvent-free conditions, excellent yields for specific substrates. organic-chemistry.org |

Advanced Synthetic Strategies and Method Development

Recent advancements focus on achieving high selectivity and incorporating environmentally friendly practices into the synthesis of nitriles.

Chemo-, Regio-, and Stereoselective Syntheses

For a molecule like this compound, which possesses a chiral center at the second carbon, achieving stereoselectivity is a key consideration.

Chemo-, Regio-, and Stereoselectivity: These principles are crucial for synthesizing complex molecules with high precision. mdpi.comnih.gov In the context of this compound, a stereoselective synthesis would aim to produce a specific enantiomer or diastereomer. This can be achieved using chiral catalysts or auxiliaries. For instance, an iron-catalyzed hydroboration of alkenes demonstrates high chemo-, regio-, and stereoselectivity, which is a foundational concept that could be applied to precursors of the target molecule. rsc.org Similarly, the tetrafunctionalization of fluoroalkynes showcases how modern methods can achieve high selectivity even in complex transformations. rsc.org While direct examples for this compound are not prominent, the synthesis of chiral derivatives of related cyclic compounds highlights the feasibility of separating diastereomers to isolate pure enantiomers. mdpi.com

Application of Green Chemistry Principles in Nitrile Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. journals.co.za

Biocatalysis: Enzymes such as nitrilases and nitrile hydratases offer a green route for nitrile transformations. journals.co.za Nitrilases can hydrolyze nitriles to carboxylic acids, while nitrile hydratases convert them to amides. These reactions occur in water at moderate pH and temperature, significantly reducing environmental impact. journals.co.za Selective hydrolysis of one or two nitrile groups in this compound using these enzymes could be a powerful tool for derivatization.

Alternative Solvents and Catalysts: The use of ionic liquids as catalysts for converting aldehydes into nitriles represents another green strategy. acs.orgacs.org This method can proceed under metal-free conditions with high efficiency. acs.org

Electrosynthesis: The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst is a promising green method. rsc.org This process operates under benign conditions in aqueous electrolytes and proceeds via a dehydrogenation-imination-dehydrogenation sequence. rsc.org

Table 3: Green Synthesis Approaches for Nitriles

| Method | Catalyst/Medium | Starting Materials | Key Advantages |

|---|---|---|---|

| Biocatalytic Hydrolysis | Nitrilase / Nitrile Hydratase | Nitriles | Aqueous medium, ambient temperature, high selectivity (chemo-, regio-, enantio-). journals.co.za |

| Ionic Liquid Catalysis | [BMIm][Cl] | Aldehydes, Hydroxylamine hydrochloride | Metal-free, high yields, tolerates various functional groups. acs.orgacs.org |

| Electrosynthesis | Nickel Foam | Primary Alcohols, Ammonia | Uses electricity as a "reagent," mild conditions, cost-effective catalyst. rsc.org |

| Silica-gel Catalysis | Silica-gel | Aldehydes, Hydroxylamine hydrochloride | Solvent-free, inexpensive, simple work-up. ajgreenchem.com |

Derivatization and Functionalization Strategies of the this compound Core

The this compound structure possesses multiple reactive sites, allowing for a wide range of derivatization and functionalization reactions. Derivatization is a technique where a compound is converted into a new derivative to enhance its properties for analysis or further reaction. sigmaaldrich.com

Reactions of the Nitrile Groups: The three cyano groups are electrophilic at the carbon atom and can be attacked by nucleophiles. libretexts.orgpressbooks.pub

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed, first to amides and then to carboxylic acids, yielding 1,2,3-propanetricarboxylic acid. libretexts.org

Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile groups to primary amines, forming 1,2,3-tris(aminomethyl)propane. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion. libretexts.org

Reactivity of the α-Protons: The protons on the carbon backbone are activated (made more acidic) by the strong electron-withdrawing effect of the three nitrile groups. This allows for the deprotonation at these positions using a suitable base, creating carbanions. These nucleophilic centers can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new functional groups onto the propane (B168953) backbone, a common strategy in the functionalization of nitriles. snnu.edu.cn

Cyclization Reactions: Functionalized trinitrile analogues can serve as precursors for heterocyclic synthesis. For example, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) is a versatile reagent used to synthesize a variety of heterocyclic compounds like pyridines and pyrimidines. psu.edu

Elucidation of Molecular Structure Through Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1,2,3-propanetricarbonitrile, a combination of one- and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR: Chemical Shift Anisotropy and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the propane (B168953) backbone. The chemical shifts of these protons are influenced by the anisotropic effects of the adjacent nitrile groups, which are strongly electron-withdrawing. This deshielding effect would shift the proton signals downfield compared to a simple alkane.

The molecule has two types of chemically non-equivalent protons: those on the terminal carbons (C1 and C3) and the single proton on the central carbon (C2). This would result in two distinct multiplets.

The four protons on the C1 and C3 carbons (CH₂) are diastereotopic due to the chiral center at C2. They would be expected to appear as a complex multiplet.

The single proton on the C2 carbon (CH) would appear as a multiplet due to coupling with the adjacent CH₂ protons.

Spin-spin coupling between adjacent protons provides valuable information about the connectivity. The coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength. The multiplicity of each signal can be predicted using the n+1 rule, where 'n' is the number of equivalent neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-3 (CH₂) | 2.8 - 3.0 | Multiplet | JH-H ≈ 7 Hz |

| H-2 (CH) | 3.2 - 3.4 | Multiplet | JH-H ≈ 7 Hz |

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the specific NMR instrument frequency.

Carbon-13 (¹³C) NMR: Hybridization and Substituent Effects on Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, three distinct carbon signals are expected.

Nitrile Carbons (C≡N): These carbons are sp-hybridized and appear in a characteristic downfield region of the spectrum, typically between 115 and 120 ppm.

Backbone Carbons (C1, C2, C3): These sp³-hybridized carbons will appear further upfield. The chemical shifts are influenced by the electron-withdrawing nitrile substituents. The central carbon (C2), being bonded to one nitrile group and two other carbons, will have a different chemical environment compared to the terminal carbons (C1 and C3), which are each bonded to a nitrile group and one other carbon. Due to the molecule's symmetry, the C1 and C3 carbons are chemically equivalent.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C3 (CH₂) | 20 - 25 |

| C2 (CH) | 25 - 30 |

| C≡N | 117 - 120 |

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrile Group Characterization

¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope (0.37%), is a powerful tool for directly probing the nitrogen atoms of the nitrile groups. The chemical shifts of nitrogen nuclei are highly sensitive to their electronic environment. For nitriles, the ¹⁵N chemical shift typically falls within a range of -140 to -120 ppm relative to liquid ammonia (B1221849). science-and-fun.de The three nitrile groups in this compound are chemically equivalent and are expected to produce a single signal in the ¹⁵N NMR spectrum, confirming their identical chemical environments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be observed between the multiplet for the H-2 proton and the multiplet for the H-1/H-3 protons, confirming the connectivity of the propane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. The HSQC spectrum would show correlations between:

The H-1/H-3 proton signal and the C1/C3 carbon signal.

The H-2 proton signal and the C2 carbon signal.

Correlations from the H-1/H-3 protons to the C2 carbon and the nitrile carbon at C1/C3.

Correlations from the H-2 proton to the C1/C3 carbons and all three nitrile carbons.

These 2D NMR techniques, used in concert, provide a definitive and detailed picture of the molecular structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying specific functional groups.

Characteristic Vibrational Modes of Nitrile Functional Groups

The most prominent feature in the vibrational spectra of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N).

Infrared (IR) Spectroscopy: Nitrile groups exhibit a strong, sharp absorption band in the IR spectrum in the range of 2260-2240 cm⁻¹ for saturated alkyl nitriles. The intensity of this band is due to the large change in dipole moment during the C≡N stretching vibration.

Raman Spectroscopy: The C≡N stretch is also readily observed in the Raman spectrum, often as a strong, sharp peak in a similar frequency range as the IR absorption. The polarizability of the C≡N bond changes significantly during the stretching motion, making it a strong Raman scatterer.

In addition to the characteristic nitrile stretch, the IR and Raman spectra would also display C-H stretching vibrations for the sp³-hybridized carbons of the propane backbone (typically in the 3000-2850 cm⁻¹ region) and various bending and rocking vibrations at lower frequencies, which constitute the "fingerprint region" of the molecule.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | IR, Raman | 3000 - 2850 | Medium to Strong |

| C≡N Stretch | IR, Raman | 2260 - 2240 | Strong, Sharp |

| C-H Bend | IR, Raman | ~1465 | Variable |

| C-C Stretch | IR, Raman | 1200 - 800 | Weak to Medium |

Mass Spectrometry (MS): Fragmentation Pathways and Isotopic Abundance

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo a series of fragmentation reactions to produce smaller, charged fragments.

The mass spectrum of an alkane-based structure like this compound is expected to show fragmentation patterns arising from the cleavage of the carbon-carbon bonds of the propane backbone. libretexts.org The presence of the three electronegative nitrile groups significantly influences the fragmentation pathways. Common fragmentation processes for aliphatic nitriles include the loss of a hydrogen radical (M-1), cleavage of the C-C bond alpha to the nitrile group, and rearrangements such as the McLafferty rearrangement, although the latter is less likely in this specific structure due to the lack of a suitable gamma-hydrogen. whitman.edu

Plausible fragmentation pathways for this compound would involve:

Alpha-cleavage: Breakage of the C-C bonds adjacent to a nitrile group, leading to the formation of stable radical and cationic fragments.

Loss of HCN: Elimination of a neutral hydrogen cyanide molecule (loss of 27 Da) is a common pathway for nitriles.

Backbone Cleavage: Fragmentation of the propane chain, leading to characteristic clusters of peaks separated by 14 mass units (-CH₂-). libretexts.org

The natural isotopic abundance of the constituent elements (Carbon, Hydrogen, Nitrogen) gives rise to characteristic isotopic peaks in the mass spectrum. For the molecular ion of C₆H₅N₃, the M+1 peak arises primarily from the presence of one ¹³C atom or one ¹⁵N atom. The relative intensity of the M+1 peak can be theoretically calculated, providing further confirmation of the elemental formula.

| Isotope | Natural Abundance (%) | Contribution to M+1 Peak | Contribution to M+2 Peak |

|---|---|---|---|

| ¹³C | 1.107 | 6 x 1.107% = 6.642% | ~0.02% |

| ²H | 0.015 | 5 x 0.015% = 0.075% | Negligible |

| ¹⁵N | 0.368 | 3 x 0.368% = 1.104% | Negligible |

| Total Relative Intensity | - | ~7.82% | ~0.02% |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₆H₅N₃. nih.gov Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and nitrogen (¹⁴N = 14.003074 Da), the theoretical exact mass of the neutral molecule can be calculated. The experimentally measured mass from HRMS is then compared to this theoretical value. The extremely low tolerance (typically <5 ppm) of HRMS allows for the differentiation between formulas that may have the same nominal mass but different elemental compositions.

Molecular Formula: C₆H₅N₃

Calculated Monoisotopic Mass: 119.048347 Da nih.gov

Experimentally Determined Mass: An HRMS measurement would be expected to yield a value within a few parts per million (ppm) of the calculated mass, thus confirming the elemental formula C₆H₅N₃.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing the fragmentation of a specific, pre-selected ion. nih.govunito.it In an MS/MS experiment involving this compound, the molecular ion (m/z 119) would first be isolated from all other ions. This parent ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting daughter ions are then analyzed by a second mass spectrometer.

This technique provides direct evidence for the proposed fragmentation pathways. For instance, isolating the m/z 119 ion and observing a daughter ion at m/z 92 would confirm the loss of a neutral HCN molecule (27 Da). Subsequent fragmentation of the m/z 92 ion could be studied to further map out the molecule's connectivity. By systematically analyzing the fragmentation cascade, MS/MS provides definitive structural confirmation, distinguishing this compound from other potential isomers with the same molecular formula. unito.it

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to electronic transitions within a molecule. The electronic structure of this compound is dominated by sigma (σ) bonds in the propane backbone and both sigma and pi (π) bonds within the three nitrile functional groups.

The relevant electronic transitions for this molecule are:

σ → σ* transitions: These high-energy transitions involve electrons in the C-C and C-H sigma bonds and occur in the far-UV region (<200 nm).

n → π* transitions: The nitrogen atom in each nitrile group possesses a lone pair of non-bonding electrons (n). These electrons can be excited into the antibonding π* orbital of the C≡N triple bond. For simple, non-conjugated nitriles, these transitions are typically weak and also occur in the far-UV region, generally below 200 nm.

Since this compound is a saturated aliphatic molecule, it lacks the extended conjugation that would lower the energy of electronic transitions into the accessible UV-Vis range (200-800 nm). Therefore, the compound is expected to be transparent in this region, showing no significant absorbance peaks. This lack of absorption is a key characteristic that distinguishes it from aromatic or conjugated nitriles, which exhibit strong UV-Vis absorption.

X-ray Crystallography: Solid-State Structural Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable data on bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystalline lattice.

A successful crystallographic analysis would yield precise measurements for all interatomic distances and angles. Based on data from other small organic molecules containing similar functional groups, the expected bond lengths can be predicted. theorchem.ru The C≡N triple bond is expected to be approximately 1.14 Å, while C-C single bonds in the propane backbone would be around 1.53 Å. The C-C bonds connecting the backbone to the nitrile carbons would be slightly shorter, typically around 1.47 Å. theorchem.ru

Furthermore, X-ray crystallography would reveal the specific conformer adopted by the molecule in the solid state. This conformation is influenced by both intramolecular forces (steric and electronic effects) and intermolecular forces (packing forces, such as dipole-dipole interactions between nitrile groups of adjacent molecules). Analysis of the crystal packing would provide insight into how these molecules arrange themselves in a lattice, governed by the need to optimize intermolecular interactions.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-C (alkane) | ~1.53 Å |

| Bond Length | C-CN | ~1.47 Å |

| Bond Length | C≡N | ~1.14 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | C-C-C | ~109.5° |

| Bond Angle | C-C-CN | ~109.5° |

| Bond Angle | C-C≡N | ~180° |

Theoretical and Computational Chemistry Studies of 1,2,3 Propanetricarbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of 1,2,3-propanetricarbonitrile. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a variety of applications.

Geometry Optimization: DFT is employed to find the lowest energy structure (the equilibrium geometry) of this compound. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Energetic Profiles: DFT calculations are also used to map out the energetic profiles of chemical reactions involving this compound. For instance, in reactions like the Strecker reaction, DFT can be used to calculate the energies of reactants, products, transition states, and intermediates. beilstein-journals.orgosti.gov The activation energy barrier, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state. beilstein-journals.org For example, in a study of the Strecker reaction, DFT calculations revealed that the rate-determining step was the deprotonation of an amine group with an activation energy of 9.6 kcal/mol. beilstein-journals.org

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energetics

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in their formulation. wikipedia.org These methods are generally more computationally demanding than DFT but can provide more accurate results, especially for energetic properties.

Møller-Plesset Perturbation Theory (MP2): MP2 is a method that improves upon the Hartree-Fock method by including electron correlation effects. It is often used for calculating interaction energies and geometries where DFT may be less reliable.

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): CCSD(T) is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. arxiv.org It is capable of providing results that are very close to the exact solution of the Schrödinger equation for many systems. arxiv.orgnih.gov However, due to its high computational cost, its application is often limited to smaller molecules or for benchmarking other, less expensive methods. nih.govresearchgate.net For larger molecules, approximations such as the domain-based local pair natural orbital (DLPNO) approach can be used to make CCSD(T) calculations more feasible. researchgate.net

The following table summarizes the key features of these ab initio methods:

| Method | Description | Key Strengths |

| MP2 | Møller-Plesset perturbation theory of the second order. | Good for including electron correlation beyond Hartree-Fock. |

| CCSD(T) | Coupled cluster with single, double, and perturbative triple excitations. | Considered the "gold standard" for high-accuracy energy calculations. arxiv.org |

Basis Set Selection and Convergence Criteria in Molecular Calculations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the convergence criteria used.

Basis Set Selection: A basis set is a set of mathematical functions used to build molecular orbitals. numberanalytics.com Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost. umich.edu Common types of basis sets include Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., cc-pVTZ). dokumen.pubaip.org For molecules containing heavy atoms or for calculating specific properties, specialized basis sets may be required. dokumen.pub The choice of basis set can significantly impact calculated properties; for example, activation energies can vary with the basis set used. numberanalytics.com

Convergence Criteria: Molecular calculations are iterative processes, and convergence criteria determine when the calculation is considered complete. faccts.destackexchange.com These criteria are typically based on the change in energy and/or the density matrix between successive iterations. stackexchange.comresearchgate.net Tight convergence criteria are necessary to ensure that the final results are reliable and reproducible. faccts.de It is important that the error in the integrals is smaller than the convergence criterion for a calculation to converge properly. faccts.de

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters that can be directly compared with experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. arxiv.org Theoretical methods can predict the chemical shifts of nuclei like ¹H and ¹³C in this compound. nmrdb.orgcaspre.ca These predictions can aid in the assignment of experimental spectra. arxiv.org The accuracy of these predictions depends on the level of theory and the basis set used, with methods like DFT often providing a good balance of accuracy and cost. numberanalytics.com

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. These can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to identify the molecule and to understand its vibrational properties. For nitriles, the C≡N stretching frequency is a particularly useful probe of the local environment. aip.org

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes and other dynamic processes. bnl.gov

A study of the conformational analysis of acyclic hydrocarbons shows that different spatial arrangements of a molecule, known as conformations, arise from rotation around single bonds. ucalgary.ca The energy of the molecule varies with these rotations, leading to more stable (lower energy) and less stable (higher energy) conformations. libretexts.orglibretexts.org

Force Field Development and Validation for Nitrile-Containing Systems

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the interactions between atoms. ethz.ch A force field is a set of parameters that define the potential energy of a system as a function of the atomic coordinates. mdpi.com

Force Field Development: Developing a force field for a specific class of molecules, such as nitriles, involves several steps. This includes determining appropriate parameters for bonded interactions (bond stretching, angle bending, and torsions) and non-bonded interactions (van der Waals and electrostatic). nih.gov These parameters are often derived from a combination of quantum chemical calculations and experimental data. ethz.ch For instance, atomic charges can be obtained from quantum mechanical calculations to represent the electrostatic interactions. researchgate.net

Validation: Once a force field is developed, it must be validated by comparing the results of simulations with experimental data. nih.gov For nitrile-containing systems, this could involve comparing calculated properties such as density, heat of vaporization, and radial distribution functions with their experimental values. The choice of force field can significantly affect the simulation results, particularly for systems where electrostatic interactions like hydrogen bonding are important. nih.govacs.org For example, polarizable force fields, which can account for changes in the electronic distribution in response to the environment, may provide a more accurate description of nitrile-containing systems compared to non-polarizable force fields. nih.govnih.gov

The table below summarizes some common force fields used in molecular simulations:

| Force Field | Description | Key Features |

| AMBER | Assisted Model Building with Energy Refinement | Widely used for biomolecular simulations. acs.org |

| CHARMM | Chemistry at HARvard Macromolecular Mechanics | Another popular force field for biomolecules and drug-like molecules. nih.gov |

| OPLS | Optimized Potentials for Liquid Simulations | Developed for simulations of organic liquids and proteins. nih.gov |

| GAFF | General Amber Force Field | Designed for general organic molecules. nih.gov |

Solvent Effects and Intermolecular Interactions

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry provides powerful tools to model these interactions at a molecular level.

Solvent Effects are typically modeled using either implicit or explicit solvent models. spectrumchemical.com

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. tcichemicals.comresonance.ac.in This approach is computationally efficient and can provide valuable insights into how a solvent's polarity affects the solute's properties. tcichemicals.com For this compound, these models could predict changes in its conformational stability and electronic properties in various solvents.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. spectrumchemical.com While computationally more demanding, this method provides a more detailed and accurate picture of the solvation shell around the molecule. ssl-images-amazon.com For this compound, this could reveal specific interaction sites with protic or aprotic solvents.

Intermolecular Interactions are the forces between molecules, which govern their physical properties. These interactions can be analyzed using several computational techniques:

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. This allows for a detailed understanding of the nature of the intermolecular bonds.

Atoms in Molecules (AIM) Theory: AIM analysis of the electron density can identify and characterize intermolecular interactions through the analysis of bond critical points.

Non-Covalent Interaction (NCI) Analysis: This method visualizes and characterizes weak interactions in molecular systems.

Were such studies performed on this compound, the data could be presented as follows:

Table 1: Calculated Interaction Energies (kJ/mol) for a this compound Dimer using SAPT

| Interaction Component | Energy (kJ/mol) |

| Electrostatics | Data not available |

| Exchange | Data not available |

| Induction | Data not available |

| Dispersion | Data not available |

| Total Interaction Energy | Data not available |

Reaction Mechanism Exploration through Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the pathway of a chemical reaction is a central goal of computational chemistry. This involves identifying the transition state and mapping the reaction coordinate.

A Transition State (TS) is a high-energy, transient structure that connects reactants and products on the potential energy surface. Locating this first-order saddle point is crucial for understanding the reaction mechanism and calculating the activation energy. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method are often employed for this purpose.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. The resulting energy profile provides a detailed picture of the reaction pathway.

For a hypothetical reaction involving this compound, the results of such an analysis could be summarized in the following table:

Table 2: Calculated Energies for a Hypothetical Reaction of this compound

| Species | Relative Energy (kJ/mol) |

| Reactants | Data not available |

| Transition State | Data not available |

| Products | Data not available |

Computational Thermochemistry (e.g., Enthalpies of Formation, Reaction Energies)

Computational thermochemistry aims to predict thermodynamic properties of molecules, such as their enthalpy of formation and reaction energies. These calculations are vital for understanding the stability and reactivity of compounds.

The Standard Enthalpy of Formation (ΔH°f) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. resonance.ac.in It can be calculated computationally using various methods, including high-accuracy composite methods or more economical Density Functional Theory (DFT) calculations. The accuracy of these calculations is highly dependent on the level of theory and basis set used.

Reaction Energies are calculated as the difference between the total enthalpies of the products and the reactants. resonance.ac.in These values indicate whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

If computational thermochemistry studies were available for this compound, the key data would be presented as follows:

Table 3: Calculated Thermochemical Data for this compound

| Property | Value (kJ/mol) |

| Standard Enthalpy of Formation (gas phase) | Data not available |

| Atomization Energy | Data not available |

Investigation of Chemical Reactivity and Transformation Pathways of 1,2,3 Propanetricarbonitrile

Nucleophilic Additions to Nitrile Groups

The nitrile group (-C≡N) is a polar functional group, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. wikipedia.org In 1,2,3-propanetricarbonitrile, the presence of three such groups provides multiple sites for nucleophilic addition reactions. These reactions typically involve the breaking of the carbon-nitrogen triple bond. wikipedia.org

Common nucleophilic addition reactions involving nitriles include: wikipedia.org

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to form amides and subsequently carboxylic acids.

Reaction with Alcohols: The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, which can be further hydrolyzed to an ester. wikipedia.org

Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. wikipedia.org

Reaction with Amines: Primary amines can add to nitriles to form amidines.

While general principles of nucleophilic addition to nitriles are well-established, specific studies detailing these reactions on this compound are not extensively documented in publicly available literature. However, the electron-withdrawing nature of the adjacent nitrile groups would be expected to influence the reactivity of each individual nitrile group.

| Nucleophile | General Product Type | Reaction Conditions |

|---|---|---|

| Water (H₂O) | Amide / Carboxylic Acid | Acid or Base Catalysis |

| Alcohol (R-OH) | Imino ether / Ester | Acid Catalysis (Pinner Reaction) |

| Grignard Reagent (R-MgX) | Ketone (after hydrolysis) | Anhydrous Ether |

| Primary Amine (R-NH₂) | Amidine | Typically requires heating |

Cyclization Reactions and Heterocycle Formation

The structure of this compound, with its three nitrile groups, presents opportunities for intramolecular cyclization reactions to form heterocyclic compounds. Such reactions are pivotal in synthetic organic chemistry for the construction of complex molecular architectures. iupac.org

One notable example is the Thorpe-Ziegler reaction, which is an intramolecular version of the Thorpe reaction. wikipedia.org This reaction involves the base-catalyzed condensation of two nitrile groups to form an enamine, which can then cyclize. For this compound, this could potentially lead to the formation of a five- or six-membered ring containing nitrogen atoms.

Furthermore, transition metal-catalyzed cyclization reactions are a powerful tool for organic synthesis. iupac.org While specific examples involving this compound are not readily found, related dinitriles are known to undergo cyclization to form various heterocyclic systems. For instance, the reaction of dinitriles with reagents like hydrogen sulfide (B99878) can lead to the formation of thiophene (B33073) derivatives.

| Reaction Type | Potential Product | Key Reagents/Conditions |

|---|---|---|

| Thorpe-Ziegler Cyclization | Cyclic enamine/ketone | Strong base (e.g., sodium ethoxide) |

| Reaction with H₂S | Thiophene derivatives | Base catalyst |

| Transition Metal-Catalyzed Cyclization | Various heterocycles | e.g., Rhodium or Palladium complexes |

Reduction and Oxidation Chemistry of Tricarbonitriles

The nitrile groups of this compound can undergo both reduction and oxidation, leading to a variety of functional group transformations.

Reduction: The reduction of nitriles is a common method for the synthesis of primary amines. This can be achieved using various reducing agents.

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or nickel, nitriles can be hydrogenated to primary amines.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines.

The complete reduction of this compound would yield 1,2,3-tris(aminomethyl)propane.

Oxidation: The oxidation of nitriles is less common but can be achieved under specific conditions. For instance, peroxy acids can oxidize nitriles to form nitrile oxides. However, the oxidation of the carbon backbone of this compound would likely require harsh conditions and may lead to degradation of the molecule. It is known to be incompatible with strong oxidizing agents. tcichemicals.com

| Reaction | Reagent | Product |

|---|---|---|

| Reduction | LiAlH₄, H₂/Pd | 1,2,3-Tris(aminomethyl)propane |

| Oxidation | Peroxy acids (potential) | Nitrile oxides (potential) |

Coordination and Complexation Behavior

The nitrogen atoms of the nitrile groups in this compound possess lone pairs of electrons, making them potential donor atoms for coordination to metal ions. amazonaws.comkud.ac.in Such molecules that can donate electron pairs to a central metal atom are known as ligands, and they form coordination complexes. amazonaws.com

The coordination behavior of nitriles is well-documented. They can act as monodentate ligands, binding to a metal center through the nitrogen atom. In the case of this compound, the presence of three nitrile groups allows for the possibility of it acting as a polydentate ligand, potentially forming chelate rings with a metal ion. The stability of such complexes would depend on factors like the nature of the metal ion, the solvent, and the steric constraints of the ligand.

While specific studies on the coordination complexes of this compound are not widely available, it is plausible that it could form complexes with various transition metals. The study of such complexes could be relevant in areas like catalysis and materials science. amazonaws.com

Polymerization and Materials Precursor Studies

Nitrile-containing compounds, particularly acrylonitrile (B1666552) (propenonitrile), are important monomers in the polymer industry. essentialchemicalindustry.org The polymerization of such monomers can lead to the formation of polymers with useful properties. essentialchemicalindustry.org

This compound, with its three reactive nitrile groups, could potentially serve as a cross-linking agent or a precursor for the synthesis of highly functionalized polymers. The polymerization could proceed through the nitrile groups, for example, by cyclotrimerization to form triazine rings, leading to a cross-linked network structure. Such materials could exhibit high thermal stability and unique mechanical properties.

While there is no extensive research available on the specific polymerization of this compound, its structural features suggest its potential as a building block for novel polymeric materials.

Coordination Chemistry of 1,2,3 Propanetricarbonitrile As a Ligand

Ligand Design and Synthesis Strategies utilizing Nitrile Functional Groups

The design of ligands incorporating nitrile (–C≡N) functional groups is a well-established strategy in coordination chemistry. The nitrile group's linear geometry and the lone pair of electrons on the nitrogen atom make it an effective, albeit typically weak, coordinating group for a wide range of metal ions. The synthesis of ligands like 1,2,3-propanetricarbonitrile would likely involve standard organic synthetic methodologies, such as nucleophilic substitution reactions where cyanide ions displace leaving groups on a propane (B168953) backbone.

Synthesis and Characterization of Metal-Tricarbonitrile Complexes

The synthesis of metal complexes with this compound would likely be achieved by reacting a metal salt with the ligand in a suitable solvent. The choice of solvent would be crucial to dissolve both the metal precursor and the ligand, and to avoid competition for coordination sites. Non-coordinating or weakly coordinating solvents are often preferred in such syntheses.

Characterization of any resulting metal-tricarbonitrile complexes would employ a suite of standard analytical techniques. Infrared (IR) spectroscopy would be particularly informative, as the C≡N stretching frequency is sensitive to coordination. A shift to higher frequency (wavenumber) upon coordination is typically observed, indicating the donation of electron density from the nitrogen lone pair to the metal center. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, could provide insights into the symmetry of the complex and the electronic environment of the carbon atoms in the nitrile groups and the propane backbone. Single-crystal X-ray diffraction would be the definitive method to elucidate the solid-state structure, revealing bond lengths, bond angles, and the precise coordination mode of the ligand.

Diverse Coordination Modes (e.g., Monodentate, Bridging)

Given the presence of three nitrile groups, this compound has the potential to exhibit a variety of coordination modes.

Monodentate Coordination: The simplest mode would involve the coordination of only one of the three nitrile groups to a single metal center. This might be expected with bulky metal centers or in the presence of a large excess of the ligand.

Chelating Coordination: The flexibility of the propane backbone could allow for the chelation of two nitrile groups to the same metal center, forming a metallacyclic ring. The stability of such a chelate would depend on the resulting ring size. Coordination of the 1,2- or 1,3-dinitrile functionalities would lead to the formation of five- or six-membered chelate rings, respectively, which are generally stable.

Bridging Coordination: this compound is well-suited to act as a bridging ligand, connecting two or more metal centers. This could occur in several ways:

A single nitrile group could bridge two metal centers in a linear or bent fashion.

Different nitrile groups from the same ligand could coordinate to different metal centers, leading to the formation of coordination polymers or discrete polynuclear complexes. The flexibility of the ligand would allow it to span various distances between metal ions.

The specific coordination mode adopted would be influenced by factors such as the nature of the metal ion (size, charge, and preferred coordination geometry), the metal-to-ligand ratio, the counter-ion, and the reaction conditions.

Stereochemistry and Isomerism in Coordination Compounds

The potential for stereoisomerism in coordination compounds of this compound is significant, particularly in octahedral complexes.

Geometric Isomerism: In an octahedral complex where this compound acts as a tridentate ligand, facial (fac) and meridional (mer) isomers could arise. In the fac isomer, the three coordinating nitrogen atoms would occupy one face of the octahedron, while in the mer isomer, they would lie in a plane that bisects the octahedron.

Chirality: The propane backbone of this compound contains a chiral center at the C2 position. This inherent chirality in the ligand could lead to the formation of diastereomeric complexes when coordinated to a metal center. Furthermore, the coordination of the ligand itself could induce chirality at the metal center, leading to the possibility of enantiomeric pairs of complexes.

The separation and characterization of such isomers would require techniques such as fractional crystallization or chiral chromatography.

Spectroscopic and Magnetic Properties of Coordination Complexes

The spectroscopic properties of hypothetical metal-1,2,3-propanetricarbonitrile complexes would be highly dependent on the central metal ion.

Table 1: Predicted Spectroscopic and Magnetic Properties of Hypothetical M(1,2,3-PTCN)₂ Complexes

| Metal Ion (Oxidation State) | d-electron count | Predicted Spin State | Predicted Magnetic Moment (μB) | Predicted Spectroscopic Features |

|---|---|---|---|---|

| Cr(III) | d³ | High-spin | ~3.87 | Multiple d-d transitions in the visible region |

| Mn(II) | d⁵ | High-spin | ~5.92 | Weak, spin-forbidden d-d transitions |

| Fe(II) | d⁶ | High-spin | ~4.90 | Single broad d-d transition in the near-IR |

| Co(II) | d⁷ | High-spin | ~4.3-5.2 | Multiple d-d transitions in the visible region |

| Ni(II) | d⁸ | High-spin | ~2.8-3.5 | Multiple d-d transitions in the visible region |

| Cu(II) | d⁹ | High-spin | ~1.7-2.2 | Single broad d-d transition in the visible region |

Note: 1,2,3-PTCN refers to this compound. The predicted values are based on general principles of coordination chemistry and may vary in actual complexes.

Electronic Structure and Bonding Analysis in Metal Complexes

The bonding in metal-1,2,3-propanetricarbonitrile complexes can be described using models such as Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. The primary interaction would be the donation of the nitrogen lone pair electrons to vacant orbitals on the metal center, forming a sigma (σ) bond.

Nitrile ligands can also act as weak π-acceptors. The empty π* orbitals of the C≡N triple bond can overlap with filled d-orbitals of the metal (of appropriate symmetry), leading to a π-backbonding interaction. This back-donation of electron density from the metal to the ligand would strengthen the metal-ligand bond and result in a slight decrease in the C≡N bond order, which could be observed as a decrease in the C≡N stretching frequency in the IR spectrum (though the dominant effect is often the σ-donation which increases the frequency).

Computational methods, such as Density Functional Theory (DFT), would be invaluable for providing a more detailed understanding of the electronic structure and bonding in these hypothetical complexes. DFT calculations could be used to predict geometries, vibrational frequencies, and electronic transition energies, and to visualize the molecular orbitals involved in the metal-ligand interactions.

Catalytic Applications of this compound-Derived Metal Complexes

While there is no specific information on the catalytic applications of this compound complexes, one can speculate on potential areas of interest based on the known catalytic activity of other metal-nitrile complexes.

The presence of multiple nitrile groups could allow for the stabilization of various metal oxidation states, which is a key feature for many catalytic cycles. The ability of the ligand to act as a bridge could also be exploited to create polynuclear catalysts with cooperative effects between metal centers.

Potential catalytic applications could include:

Polymerization: The coordination of the nitrile groups could activate them towards nucleophilic attack, potentially serving as initiation sites for polymerization reactions.

Hydrocyanation: Metal complexes are known to catalyze the addition of HCN to unsaturated substrates. The presence of nitrile ligands might influence the selectivity and activity of such catalysts.

Oxidation/Reduction Reactions: The electronic properties of the metal center, tuned by the coordination of the trinitrile ligand, could be harnessed for various redox-based catalytic transformations.

However, without experimental data, these remain speculative possibilities. The actual catalytic utility of this compound-derived metal complexes would need to be established through dedicated research.

This compound represents a ligand with significant, yet largely unexplored, potential in coordination chemistry. Based on the fundamental principles governing the behavior of nitrile ligands, it is plausible to predict a rich and varied coordination chemistry for this molecule, encompassing diverse coordination modes, interesting stereochemical possibilities, and tunable electronic properties. The synthesis and characterization of its metal complexes would provide valuable insights into the coordination capabilities of polynitrile ligands and could potentially lead to the discovery of novel materials with interesting magnetic, spectroscopic, or catalytic properties. This theoretical exploration underscores the need for experimental investigation to unlock the full potential of this compound as a versatile building block in the design of new coordination compounds.

Advanced Analytical Methods for Detection and Quantification of 1,2,3 Propanetricarbonitrile

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 1,2,3-propanetricarbonitrile from various matrices. researchgate.net This is due to its high resolving power, which is essential for separating the analyte of interest from potentially interfering compounds. researchgate.net Both gas and liquid chromatography, often coupled with mass spectrometry, are principal techniques in this endeavor.

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS) Techniques

Gas chromatography is a powerful method for the analysis of volatile and thermally stable compounds. imist.ma For the analysis of nitriles like this compound, which can be amenable to GC analysis, the selection of an appropriate stationary phase and temperature programming is crucial for achieving good separation. epa.govsavemyexams.com The use of a nitrogen-phosphorus detector (NPD) can provide selective detection for nitrogen-containing compounds, enhancing the specificity for nitriles. researchgate.net

When coupled with mass spectrometry (GC-MS), the technique provides not only retention time data for identification but also mass spectra, which offer a higher degree of confidence in compound identification through spectral library matching and fragmentation analysis. technologynetworks.com The operational mechanism involves the vaporization of the sample, separation in the GC column, and subsequent detection and identification by the mass spectrometer. imist.ma Pyrolysis-GC-MS has also proven to be a valuable technique for identifying organic additives, including those that may be nitrile-based, in materials like nitrile rubber without extensive sample preparation. chromatographyonline.comspectroscopyonline.com

Table 1: Typical GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Setting |

|---|---|

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Column | Wide-bore capillary column |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD), or Nitrogen-Phosphorus Detector (NPD) |

| Injection Mode | Split/splitless or on-column |

This table presents generalized GC-MS parameters that can be adapted for the analysis of volatile nitriles. Specific conditions may vary depending on the analyte and matrix. epa.govshimadzu.com

Supercritical Fluid Chromatography (SFC) for Nitriles

Supercritical fluid chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. thieme-connect.de This technique combines some of the advantages of both gas and liquid chromatography, offering fast separations and reduced solvent waste. phenomenex.blog By adding modifiers like methanol (B129727) or acetonitrile (B52724), the solvent strength can be adjusted, making it suitable for a range of polarities. thieme-connect.de

SFC is particularly well-suited for the analysis of nonpolar to moderately polar compounds and has been successfully applied to the separation of various compounds, including polar analytes like nitrogen-containing heterocyclic compounds. thieme-connect.demdpi.com The use of polar stationary phases, such as those with cyano or amino functionalities, can be beneficial for the retention and separation of nitriles. phenomenex.blogmdpi.com SFC coupled with tandem mass spectrometry (SFC-MS/MS) has been shown to be a promising method for the determination of nitrogen-containing compounds in complex matrices. mdpi.com

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. ufmg.br It offers advantages such as short analysis times and low sample and reagent consumption. ecu.edu.au For the analysis of nitriles, particularly in complex mixtures, CE can be a valuable tool.

Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can be employed to separate neutral molecules like nitriles. researchgate.net In MEKC, surfactants are added to the background electrolyte to form micelles, which act as a pseudo-stationary phase, allowing for the separation of uncharged analytes. researchgate.net The separation and determination of biphenyl (B1667301) nitrile compounds have been successfully achieved using MEKC. researchgate.net Coupling CE with a mass spectrometer (CE-MS) further enhances its analytical power by providing mass information for peak identification. ufmg.br

Spectrophotometric Methods for Quantitative Analysis

While simple nitriles may not have strong UV absorbance for direct spectrophotometric analysis, certain methods can be employed for their quantification. ucalgary.calibretexts.org The characteristic infrared (IR) absorbance of the nitrile group (C≡N) appears around 2250 cm⁻¹. ucalgary.calibretexts.org This sharp and intense peak can be used for identification and, in some cases, quantification, although it is more commonly used for qualitative analysis. spectroscopyonline.com

For quantitative analysis using UV-Vis spectrophotometry, derivatization reactions that introduce a chromophore into the nitrile-containing molecule can be utilized. Another approach involves indirect methods, where the nitrile may interfere with a colorimetric reaction for another analyte, and this interference can be quantified. For instance, nitriles have been shown to interfere with the pyridine-barbituric acid method for cyanide determination. rsc.org

Sample Preparation Methodologies for Complex Matrices Containing Nitriles

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from complex matrices before instrumental analysis. thermofisher.comchromatographyonline.com The choice of method depends on the nature of the sample (e.g., water, soil, biological fluids) and the analytical technique to be used. chromatographyonline.com

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. chromatographyonline.com

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte or the interfering components of the matrix. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an extraction and cleanup step, often used for pesticide residue analysis in food, but adaptable for other analytes. chromatographyonline.com

Headspace Analysis: For volatile nitriles, static or dynamic headspace sampling can be used to extract the analytes from a solid or liquid matrix into the gas phase for subsequent GC analysis. thermofisher.com

Pyrolysis: This technique involves the thermal decomposition of a sample in an inert atmosphere, followed by GC-MS analysis of the volatile products. It is particularly useful for analyzing additives in polymeric materials like nitrile rubber. chromatographyonline.comspectroscopyonline.com

The presence of high concentrations of matrix components, such as phospholipids (B1166683) in plasma, can cause ion suppression or enhancement in LC-MS analysis, making thorough sample cleanup essential. researchgate.netsigmaaldrich.com

Validation and Quality Assurance in Analytical Chemistry Research

The validation of an analytical method is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. nih.govpensoft.net This process involves a series of experiments designed to verify that the performance characteristics of the method meet the requirements for the application. eurachem.org It is a fundamental component of a laboratory's quality assurance system, providing confidence in the generated analytical data. nih.govpensoft.net Quality assurance (QA) encompasses all the planned and systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality. nih.gov In the context of analytical chemistry, QA ensures the reliability and accuracy of analytical data through established protocols and procedures.

Method validation is essential when developing a new method, when an established method is revised, or when a method is used in a different laboratory or with a different analyst or instrument. eurachem.org The primary performance characteristics evaluated during method validation include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). europa.euchromatographyonline.com

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.euchromatographyonline.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu Linearity is typically evaluated by analyzing a series of standards at different concentrations and examining the relationship between the measured signal and the analyte concentration, often through linear regression analysis. europa.euacs.org A minimum of five concentration levels is generally recommended to establish linearity. europa.euchromatographyonline.com

Table 1: Representative Linearity Data for a Chromatographic Method

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 12054 |

| 5.0 | 60123 |

| 10.0 | 121548 |

| 25.0 | 302145 |

| 50.0 | 605874 |

| Linearity Parameter | Value |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 12095 |

| Y-Intercept | 325 |

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a standard or known true value. chromatographyonline.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. europa.euinab.ie Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Precision is the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). europa.eu

Table 2: Representative Accuracy and Precision Data

| Spike Level (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 5.0 | 4.95 | 99.0 | 1.8% | 2.5% |

| 25.0 | 25.3 | 101.2 | 1.5% | 2.1% |

| 50.0 | 49.8 | 99.6 | 1.2% | 1.9% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. chromatographyonline.com The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chromatographyonline.com These limits are crucial for the analysis of trace components. Common methods for determining LOD and LOQ are based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. chromatographyonline.com

Table 3: Representative Detection and Quantification Limits

| Parameter | Value (µg/mL) | Method |

| Limit of Detection (LOD) | 0.25 | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.85 | Signal-to-Noise Ratio (10:1) |

Specificity and Robustness

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Quality assurance in analytical research also involves the implementation of a quality management system, which includes the use of standard operating procedures (SOPs), regular calibration and maintenance of instruments, use of certified reference materials, and participation in proficiency testing schemes. These practices ensure that the analytical data generated is consistently reliable and defensible.

Exploration of Structure Activity Relationships Sar and Biological Interactions

Future Research Perspectives and Interdisciplinary Applications

Integration with Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules, governed by non-covalent intermolecular forces. nobelprize.orgslideshare.net These forces include hydrogen bonding, metal coordination, hydrophobic forces, and electrostatic interactions, which direct the assembly of molecules into well-defined, functional superstructures. sigmaaldrich.comwikipedia.org The process by which molecules spontaneously adopt a defined arrangement without external guidance is known as self-assembly. wikipedia.org

The three nitrile groups of 1,2,3-propanetricarbonitrile offer significant potential for its use in supramolecular chemistry. The polarized carbon-nitrogen triple bond allows nitrile groups to act as hydrogen bond acceptors and to coordinate with metal ions. nih.gov This capacity for forming specific, directional, non-covalent bonds is fundamental to molecular recognition, a cornerstone of supramolecular chemistry where a host molecule selectively binds to a guest. nobelprize.orgias.ac.in